2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-3-26(4-2)24(29)15-27-14-22(18-7-5-6-8-19(18)27)34(30,31)16-23(28)25-17-9-10-20-21(13-17)33-12-11-32-20/h5-10,13-14H,3-4,11-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHFIHIAHTYWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and 1h-indol-1-yl groups suggest that it might interact with its targets via pi stacking or hydrogen bonding.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability.
Biological Activity
The compound 2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available data on its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of several functional groups, including a sulfonamide, an indole moiety, and a benzodioxane structure. These features contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 420.49 g/mol.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been tested against:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors of this enzyme are often explored for their potential in managing type 2 diabetes mellitus (T2DM). In vitro studies showed that derivatives of the compound exhibited substantial inhibitory activity against α-glucosidase, indicating potential as a therapeutic agent for T2DM management .
- Acetylcholinesterase (AChE) : Compounds containing the benzodioxane moiety have been noted for their weak inhibitory effects on AChE, which is significant in the context of Alzheimer's disease treatment . The compound's activity against AChE suggests it may have implications in neuroprotective strategies.
Antioxidant Activity
The antioxidant properties of related compounds have been evaluated using various assays such as DPPH and ABTS. While specific data for this compound is limited, derivatives with similar structures have shown moderate antioxidant activity, which may contribute to their overall therapeutic potential .
Cytotoxicity and Antitumor Activity
Studies have indicated that sulfonamide derivatives related to this compound exhibit broad-spectrum antitumor activity. These compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation effectively. The presence of the benzodioxane structure is often linked to enhanced cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Sulfonyl vs. Chloro : The sulfonyl group in the target compound may confer specificity for sulfhydryl-containing enzymes (e.g., caspases), whereas alachlor’s chloro group facilitates herbicidal activity via plant enzyme inhibition .
- Indole vs. Isoquinoline: The indole moiety in the target compound is associated with serotonin receptor interactions, while the isoquinoline derivative () may target opioid or adrenergic receptors .
Pharmacological and Toxicological Profiles
Table 2: Comparative Bioactivity Data (Inferred from Analogs)
Research Findings :
- Ferroptosis Induction: Indole-containing compounds (e.g., the target) may exploit cancer cell vulnerabilities to lipid peroxidation, as seen in oral squamous cell carcinoma (OSCC) models .
Preparation Methods
Coupling of Sulfonated Indole and Benzodioxin Amine
The carboxylic acid intermediate (2-((1H-indol-1-yl)sulfonyl)acetic acid) is activated using hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Reaction with 2,3-dihydrobenzo[b]dioxin-6-amine at 25°C for 12 hours produces 2-((1H-indol-1-yl)sulfonyl)-N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide. Yields typically range from 70% to 85% after purification via silica gel chromatography.
Introduction of N,N-Diethylacetamide Side Chain
The indole nitrogen at the 1-position is alkylated using N,N-diethyl-2-chloroacetamide in the presence of potassium carbonate in acetonitrile at reflux (82°C). This step proceeds via nucleophilic substitution, yielding the final product after 6 hours. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enhance regioselectivity, achieving 90% yield.
Optimization and Analytical Validation
Reaction Condition Screening
- Sulfonylation : Lower temperatures (0–5°C) minimize polysulfonation byproducts.
- Amidation : HATU outperforms 1,3-dicyclohexylcarbodiimide (DCC) in coupling efficiency (85% vs. 65% yield).
- Alkylation : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
